![molecular formula C14H10N2O2S B5526142 2-{[(3-甲基-2-噻吩基)亚甲基]氨基}-1H-异吲哚-1,3(2H)-二酮](/img/structure/B5526142.png)

2-{[(3-甲基-2-噻吩基)亚甲基]氨基}-1H-异吲哚-1,3(2H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

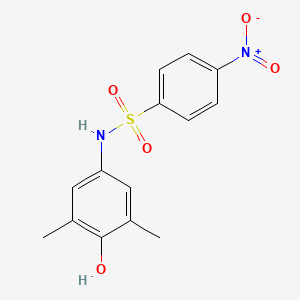

This compound belongs to the class of isoindole-1,3-dione derivatives. Isoindole-1,3-diones are an important class of heterocycles due to their diverse applications in various fields of chemistry.

Synthesis Analysis

- A methodology for synthesizing hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene, has been developed. This involves epoxidation and subsequent opening of the epoxide with nucleophiles to obtain amino and triazole derivatives of hexahydro-1H-isoindole-1,3(2H)-dione (Tan et al., 2016).

- Another approach is the palladium-catalyzed aminocarbonylation of o-halobenzoates producing 2-substituted isoindole-1,3-diones. This method tolerates various functional groups and provides a one-step approach to these heterocycles (Worlikar & Larock, 2008).

Molecular Structure Analysis

- The molecular and crystal structure of N-aminoimides, related to isoindole diones, reveals the formation of hydrogen bonds and orthogonal electrostatic interactions, which are significant in understanding the compound's molecular interactions (Struga et al., 2007).

Chemical Reactions and Properties

- Isoindole diones participate in various chemical reactions, forming a diverse range of derivatives. This includes reactions with primary amines and various nucleophiles, demonstrating their chemical versatility (Tan et al., 2016).

Physical Properties Analysis

- The crystal and molecular structures of isoindole-1,3(2H)-dione derivatives have been extensively studied, providing insights into their physical properties. For example, the study of 2-(4-Methyl-2-phenyl-4,5-dihydro-oxazol-4-ylmethyl)-isoindole-1,3-dione reveals details about its crystallization and molecular arrangement (Anouar et al., 2019).

科学研究应用

合成和结构分析

复杂杂环形成

一项研究详细介绍了仲胺-3-氨基噻吩并[2,3-b]吡啶-2-甲酰胺与邻位甲酰基苯甲酸的反应,生成角向异吲哚二酮。此合成强调了该化合物在创建复杂杂环中的用途,用于进一步的化学分析以及在药物开发和材料科学中的潜在应用 (Vasilin 等人,2015)。

分子和晶体结构

关于 N-氨基亚胺的研究,包括异吲哚二酮的衍生物,重点在于它们的分子和晶体结构。这些研究结果有助于了解这些化合物在开发具有特定光学性质的材料中的物理特性和潜在应用 (Struga 等人,2007)。

方法学发展

- 一步合成方法:开发了一种钯催化的氨基羰基化方法来生产 2-取代异吲哚-1,3-二酮,提供了一种简化的合成此类杂环的方法。此方法学对于药物研究和开发具有重要意义,突出了异吲哚二酮在有机合成中的多功能性 (Worlikar & Larock,2008)。

材料科学中的应用

- 近红外共轭聚合物:一项关于噻吩-异靛衍生物基聚合物的研究,结合了异吲哚二酮单元,展示了它们在双极场效应晶体管和光热转换中的应用。此研究指出了此类化合物在为电子设备和能量转换技术创建高级材料中的潜力 (Zhang 等人,2017)。

作用机制

未来方向

属性

IUPAC Name |

2-[(E)-(3-methylthiophen-2-yl)methylideneamino]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2S/c1-9-6-7-19-12(9)8-15-16-13(17)10-4-2-3-5-11(10)14(16)18/h2-8H,1H3/b15-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXQBVHALGLXAW-OVCLIPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=NN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=N/N2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(E)-(3-methylthiophen-2-yl)methylideneamino]isoindole-1,3-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(diallylamino)methyl]-6-ethoxy-2-methyl-4-quinolinol](/img/structure/B5526059.png)

![2-(4-biphenylyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5526068.png)

![4-[(dimethylamino)sulfonyl]-N-(2-methylphenyl)-2-thiophenecarboxamide](/img/structure/B5526073.png)

![1-(3-chlorophenyl)-4-[3-(3-methoxyphenoxy)propyl]-2-piperazinone](/img/structure/B5526081.png)

![{4-[(2-nitrobenzoyl)amino]phenyl}acetic acid](/img/structure/B5526090.png)

![N-(4-fluorophenyl)-2-{3-[(hydroxyimino)methyl]-1H-indol-1-yl}acetamide](/img/structure/B5526091.png)

![1-{[3-(phenylsulfonyl)phenyl]sulfonyl}piperidine](/img/structure/B5526107.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]acetamide](/img/structure/B5526108.png)

![6-(4-bromophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5526113.png)

![4-[(4-phenyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5526119.png)

![N'-(2,4-dichlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5526130.png)

![1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-propoxypiperidine](/img/structure/B5526137.png)

![3-propyl-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5526149.png)